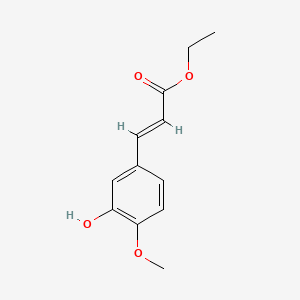

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOCGKVKAPMGRX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the most widely reported method for synthesizing (E)-configured cinnamic acid esters. Using 3-hydroxy-4-methoxybenzaldehyde as the starting material, the reaction proceeds via condensation with ethyl (triphenylphosphoranyliden)acetate in a dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) solvent system. The mechanism involves a stereoselective formation of the trans-alkene, favoring the (E)-isomer due to the electronic effects of the ylide.

Procedure :

-

Reagent Preparation : 3-Hydroxy-4-methoxybenzaldehyde (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ under nitrogen.

-

Condensation : Ethyl (triphenylphosphoranyliden)acetate (1.05 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to yield the title compound as a pale-yellow solid.

Key Data :

This method avoids racemization and ensures high stereoselectivity, making it ideal for gram-scale synthesis.

This method’s lower yield compared to HWE reflects challenges in controlling side reactions under photochemical conditions.

Functional Group Protection and Deprotection

The 3-hydroxy group on the phenyl ring necessitates protection during synthesis to prevent undesired side reactions. Acetylation and silylation are commonly employed:

Acetyl Protection

Procedure :

-

Acetylation : 3-Hydroxy-4-methoxybenzaldehyde is treated with acetic anhydride (2.0 equiv) and pyridine (1.5 equiv) in CH₂Cl₂ for 4 hours.

-

HWE Reaction : The protected aldehyde undergoes condensation with the ylide.

-

Deprotection : The acetyl group is removed via alkaline hydrolysis (1 N NaOH, methanol/water) to yield the free phenolic hydroxyl.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Acetylation | 4 hours, room temperature | 95% |

| Deprotection | 1 N NaOH, 2 hours | 89% |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure and purity of the synthesized compound:

¹H NMR Analysis (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.24–7.17 | m | Phenyl H2, H6 |

| 6.88–6.81 | m | Phenyl H5 |

| 6.66 | d (J = 8.8 Hz) | Phenyl H3 |

| 4.20 | q (J = 7.1 Hz) | Ethyl CH₂ |

| 3.79 | s | Methoxy OCH₃ |

| 1.29 | t (J = 7.1 Hz) | Ethyl CH₃ |

¹³C NMR Analysis (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.3 | Ester carbonyl |

| 147.9 | C4 (phenolic) |

| 146.8 | C3 (methoxy) |

| 60.4 | Ethyl CH₂ |

| 55.9 | Methoxy OCH₃ |

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| HWE Reaction | 84–92% | High (E > 95%) | Gram-scale |

| Photochemical | 23–59% | Moderate | Milligram |

The HWE reaction is superior for large-scale synthesis, while photochemical methods offer niche applications in functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (E)-Ethyl 3-(3-oxo-4-methoxyphenyl)acrylate.

Reduction: Formation of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

The synthesis of this compound typically involves the esterification of ferulic acid with ethanol under acidic conditions. The process can yield significant amounts of the desired compound, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals makes it a candidate for further study in the development of antioxidant therapies .

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

Drug Development

Given its biological activities, this compound is being investigated as a lead compound in drug development. Its structure allows for modifications that could enhance efficacy or reduce side effects. Research into its mechanism of action is ongoing to better understand how it interacts with biological targets .

Formulation in Nutraceuticals

The antioxidant and anti-inflammatory properties of this compound make it a candidate for inclusion in nutraceutical formulations aimed at promoting health and preventing disease. Its incorporation into dietary supplements could provide health benefits associated with its bioactive components .

Pesticide Development

The antimicrobial properties of this compound suggest potential use as a natural pesticide or fungicide in agriculture. Research is being conducted to evaluate its effectiveness against agricultural pests while minimizing environmental impact compared to synthetic alternatives .

Case Studies

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound may also exert its effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The bioactivity and physicochemical properties of cinnamate derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position: The 3-hydroxy-4-methoxy substitution in the target compound enhances antioxidant activity compared to analogs with single substituents (e.g., 4-methoxy in ). This is attributed to the ortho-dihydroxy mimicry, which facilitates radical scavenging . Methyl vs.

Functional Group Impact: Introduction of a cyano group (e.g., ethyl 2-cyano-3-(4-fluorophenyl)acrylate ) increases electrophilicity, making such compounds reactive intermediates in agrochemical synthesis. Fluorine substitution (e.g., 4-F in ) improves metabolic stability and bioavailability in drug design.

Antioxidant Activity :

- The target compound’s 3-hydroxy-4-methoxy substitution aligns with ferulic acid derivatives, known for radical scavenging and inhibition of lipid peroxidation . In contrast, 4-methoxy ethyl cinnamate (lacking the hydroxyl group) shows weaker antioxidant activity but notable α-glucosidase inhibition, relevant for diabetes management .

Antimicrobial Activity :

Crystallographic and Conformational Differences

- X-ray studies reveal that ethyl cyanoacrylates (e.g., ) adopt a syn-periplanar conformation (torsion angle ~3.2°), similar to the target compound. This conformation stabilizes the conjugated system, enhancing reactivity in polymerization or nucleophilic additions .

- Methoxy vs. hydroxy groups : The methoxy group’s electron-donating effect increases electron density on the phenyl ring, while the hydroxy group introduces hydrogen-bonding capability, influencing crystal packing and solubility .

Biological Activity

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its potential anticancer, antioxidant, and anti-inflammatory properties. The information is drawn from various scientific studies and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

The compound features a phenolic structure with hydroxyl (-OH) and methoxy (-OCH) groups, which are crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cells. It is believed to exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines.

- Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

Antioxidant Properties

The compound exhibits notable antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is essential for reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism involves:

- Scavenging Free Radicals : The hydroxyl and methoxy groups in the structure are effective in neutralizing reactive oxygen species (ROS).

- Reduction of Oxidative Damage : By mitigating oxidative damage, the compound may help protect cells from injury caused by environmental stressors.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation. Key findings include:

- Inhibition of Inflammatory Pathways : The compound may modulate signaling pathways related to inflammation, contributing to its therapeutic potential.

- Potential Applications in Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest possible applications in treating conditions like arthritis and other inflammatory diseases.

Additional Biological Activities

Beyond anticancer and antioxidant properties, this compound has been associated with other beneficial activities:

- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties against various pathogens .

- Neuroprotective Effects : There is emerging evidence indicating that this compound might have neuroprotective effects, potentially aiding in cognitive function .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focused on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxic effects. The compound was tested at various concentrations, revealing an IC value that indicates effective inhibition of cell growth compared to control groups.

Q & A

Q. What are the optimal synthetic routes for (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate?

The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or esterification of pre-functionalized cinnamic acid derivatives. For example, condensation reactions involving ethyl acrylate precursors with substituted phenols under reflux conditions (e.g., in chloroform for 12 hours) yield the target compound . Purification via recrystallization or column chromatography ensures high purity. Evidence from related acrylates suggests that methoxy and hydroxyl substituents on the aromatic ring require careful protection/deprotection steps to avoid side reactions during synthesis .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy : The E-configuration of the α,β-unsaturated ester is confirmed by coupling constants (J = 16–18 Hz for trans vinyl protons). Aromatic proton signals in the 6.5–7.5 ppm range and methoxy/hydroxyl protons (~3.8–5.0 ppm) further validate substitution patterns .

- IR Spectroscopy : Stretching frequencies for the ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups are critical markers .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (222.24 g/mol) and fragmentation patterns confirm the structure .

Q. What are the key solubility and stability considerations for handling?

The compound is stable at room temperature but sensitive to prolonged exposure to light or moisture. Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone) and moderate in chloroform or ethyl acetate. Anecdotal data suggest limited aqueous solubility, necessitating sonication or co-solvents (e.g., ethanol) for biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's reactivity?

The methoxy (-OCH₃) and hydroxyl (-OH) groups on the aromatic ring exert opposing electronic effects:

- Methoxy groups donate electron density via resonance, enhancing nucleophilicity at the para position.

- Hydroxyl groups act as electron-withdrawing via conjugation, directing electrophilic attacks to specific sites. These effects are evident in crystallographic data showing bond length variations (e.g., C-O bonds in methoxy groups: ~1.36 Å) and altered regioselectivity in cross-coupling reactions .

Q. What crystallographic data are critical for confirming its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Torsion angles : The E-configuration is confirmed by a C=C-C=O dihedral angle of ~180°.

- Hydrogen bonding : Intramolecular hydrogen bonds between the hydroxyl and carbonyl groups stabilize the planar structure (O···H distance: ~2.1 Å) .

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | P2₁/c |

| Bond length (C=O) | 1.21 Å |

| Bond angle (C-C=O) | 123.5° |

| Refinement R factor | 0.053 |

Q. How does the compound interact with biological targets in pharmacological studies?

Structural analogs (e.g., ferulic acid derivatives) exhibit anti-inflammatory and antioxidant activity by modulating NF-κB or MAPK pathways. The acrylate moiety enhances membrane permeability, while the hydroxyl/methoxy groups mediate hydrogen bonding with enzyme active sites (e.g., COX-2). Competitive inhibition assays and molecular docking studies are recommended to validate target interactions .

Q. What strategies mitigate competing reactions during synthesis?

- Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent oxidation during esterification .

- Temperature control : Maintain reaction temperatures below 60°C to avoid polymerization of the acrylate moiety .

- Catalytic additives : Pd(II) catalysts improve regioselectivity in cross-coupling reactions with halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.